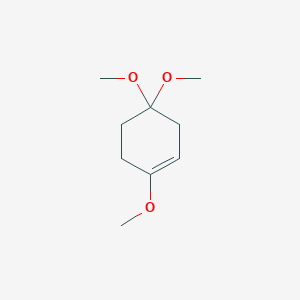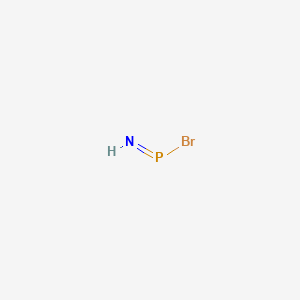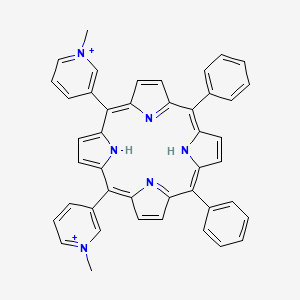
3,3'-(15,20-Diphenyl-21H,23H-porphine-5,10-diyl)bis(1-methylpyridinium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(15,20-Diphenyl-21H,23H-porphine-5,10-diyl)bis(1-methylpyridinium) is a complex organic compound that belongs to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is characterized by its unique structure, which includes two pyridinium groups attached to a porphine core with diphenyl substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(15,20-Diphenyl-21H,23H-porphine-5,10-diyl)bis(1-methylpyridinium) typically involves the following steps:
Formation of the Porphine Core: The porphine core is synthesized through a condensation reaction involving pyrrole and benzaldehyde derivatives under acidic conditions.
Introduction of Diphenyl Substituents: The diphenyl groups are introduced via a Friedel-Crafts alkylation reaction, using appropriate phenyl derivatives and a Lewis acid catalyst.
Attachment of Pyridinium Groups: The final step involves the quaternization of the porphine core with methylpyridine under basic conditions to form the bis(pyridinium) structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as column chromatography and recrystallization to ensure high yield and purity.
化学反応の分析
Types of Reactions
3,3’-(15,20-Diphenyl-21H,23H-porphine-5,10-diyl)bis(1-methylpyridinium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized porphyrin derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced porphyrin species.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized porphyrin derivatives with altered electronic properties.
Reduction: Reduced porphyrin species with modified redox characteristics.
Substitution: Substituted porphyrin compounds with diverse functional groups.
科学的研究の応用
3,3’-(15,20-Diphenyl-21H,23H-porphine-5,10-diyl)bis(1-methylpyridinium) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Employed in the study of heme proteins and their functions, as well as in the development of biomimetic systems.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment, due to its ability to generate reactive oxygen species upon light irradiation.
Industry: Utilized in the development of sensors and electronic devices, owing to its unique electronic properties.
作用機序
The mechanism of action of 3,3’-(15,20-Diphenyl-21H,23H-porphine-5,10-diyl)bis(1-methylpyridinium) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming metalloporphyrin complexes that exhibit catalytic activity. Additionally, its ability to generate reactive oxygen species upon light irradiation makes it effective in photodynamic therapy, where it induces cell death in targeted cancer cells.
類似化合物との比較
Similar Compounds
5,10,15,20-Tetraphenyl-21H,23H-porphine: A porphyrin derivative with four phenyl groups, used in similar applications but lacks the pyridinium groups.
5,10,15,20-Tetraphenyl-21H,23H-porphine copper(II): A metalloporphyrin complex with copper, used as a catalyst in various reactions.
5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(III) chloride: Another metalloporphyrin complex with manganese, known for its catalytic properties.
Uniqueness
3,3’-(15,20-Diphenyl-21H,23H-porphine-5,10-diyl)bis(1-methylpyridinium) is unique due to the presence of pyridinium groups, which enhance its solubility in polar solvents and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high solubility and stability, such as in photodynamic therapy and catalysis.
特性
CAS番号 |
126157-76-4 |
|---|---|
分子式 |
C44H34N6+2 |
分子量 |
646.8 g/mol |
IUPAC名 |
5,20-bis(1-methylpyridin-1-ium-3-yl)-10,15-diphenyl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H34N6/c1-49-25-9-15-31(27-49)43-37-21-19-35(46-37)41(29-11-5-3-6-12-29)33-17-18-34(45-33)42(30-13-7-4-8-14-30)36-20-22-38(47-36)44(40-24-23-39(43)48-40)32-16-10-26-50(2)28-32/h3-28,45,48H,1-2H3/q+2 |
InChIキー |
BRHRVXPGVSFEGI-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=CC=CC(=C1)C2=C3C=CC(=N3)C(=C4C=CC(=C(C5=NC(=C(C6=CC=C2N6)C7=C[N+](=CC=C7)C)C=C5)C8=CC=CC=C8)N4)C9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile](/img/structure/B14294408.png)
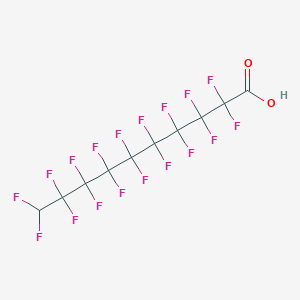
![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
![3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B14294430.png)
![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)
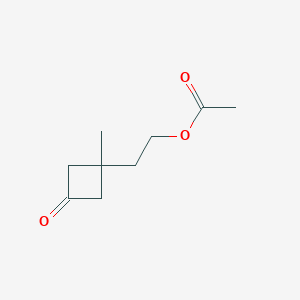


![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)


